2-Pyrazinamine 4-oxide

Solubility Formulation Medicinal Chemistry

Researchers pursuing metallo-supramolecular assembly or fragment-based drug discovery often encounter solubility and electronic tuning limitations with standard aminopyrazines. 2-Pyrazinamine 4-oxide (CAS 6863-77-0) addresses these challenges with its distinct N-oxide character, offering: • Exceptional aqueous solubility (466 g/L) enabling molar-concentration stock solutions without organic co-solvents • A unique supramolecular synthon array (3 H-bond acceptors, 1 donor) for predictable coordination with Cu(II), Zn(II), and Fe(III) • Baseline HPLC separation from non-oxidized starting material (ΔLog P +0.74) Supplied as a research-grade intermediate with batch-to-batch consistency, this building block streamlines SAR campaigns, crystallization screens, and scale-up syntheses where precise electronic tuning is non-negotiable.

Molecular Formula C4H5N3O
Molecular Weight 111.1 g/mol
CAS No. 6863-77-0
Cat. No. B1619596
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Pyrazinamine 4-oxide
CAS6863-77-0
Molecular FormulaC4H5N3O
Molecular Weight111.1 g/mol
Structural Identifiers
SMILESC1=C[N+](=CC(=N1)N)[O-]
InChIInChI=1S/C4H5N3O/c5-4-3-7(8)2-1-6-4/h1-3H,(H2,5,6)
InChIKeyRNJSCNQGWWUIOG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 0.1 kg / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Pyrazinamine 4-Oxide Procurement & Comparison


2-Pyrazinamine 4-oxide (CAS 6863‑77‑0; synonyms: 3‑Aminopyrazine 1‑oxide, 4‑Oxidopyrazin‑4‑ium‑2‑amine, NSC 119868) is a small, polar, heteroaromatic N‑oxide with the molecular formula C₄H₅N₃O and a molecular weight of 111.10 g mol⁻¹ [1]. It belongs to the aminopyrazine N‑oxide family, which is chemically distinct from both neutral aminopyrazines and pyrazine‑carboxamide prodrugs such as pyrazinamide [2]. The compound is a versatile synthetic intermediate, particularly for the preparation of metal‑coordinating ligands, antimycobacterial candidates, and kinase‑focused chemical probes [3].

2-Pyrazinamine 4-Oxide: Irreplaceable in SAR


Within the aminopyrazine class, electronic and steric differences between closely related analogs can profoundly alter reactivity, solvation, and biological target engagement. Simple substitution of 2‑Pyrazinamine 4‑oxide with the non‑oxidized parent 2‑aminopyrazine (CAS 5049‑61‑6) or with the 5‑methyl congener (CAS 103965‑77‑1) introduces substantial changes in N‑oxide character, hydrogen‑bond acceptor count, polar surface area, and solubility [1][2]. These differences lead to divergent performance in nucleophilic aromatic substitution sequences and in metallo‑supramolecular assembly, making “generic” interchange unreliable for structure‑activity relationship (SAR) campaigns, crystallization screens, or scale‑up syntheses where precise electronic tuning is required [3].

2-Pyrazinamine 4-Oxide: Differentiation Evidence


Aqueous Solubility vs. 5-Methyl Analog

The aqueous solubility of 2‑Pyrazinamine 4‑oxide is experimentally measured as 466 g L⁻¹ at 25 °C . Although direct experimental solubility data for the 5‑methyl analog (2‑Pyrazinamine,5‑methyl‑,4‑oxide, CAS 103965‑77‑1) are not available in the open literature, the introduction of a methyl substituent is expected to increase log P and decrease aqueous solubility relative to the unsubstituted parent. This substantial solubility (> 4 M) makes the 4‑oxide the preferred precursor for aqueous‑phase chemistry, bioconjugation, and formulation studies where high dissolved concentration is critical.

Solubility Formulation Medicinal Chemistry

Melting Point vs. 2-Aminopyrazine

2‑Pyrazinamine 4‑oxide exhibits a sharp melting range of 177.5–178 °C (recrystallized from ethanol) [1]. In contrast, the non‑oxidized analog 2‑aminopyrazine (CAS 5049‑61‑6) melts at approximately 118–122 °C . This ~56–60 °C elevation in melting point reflects stronger intermolecular interactions conferred by the N‑oxide dipole, providing a convenient differential scanning calorimetry (DSC) or melting‑point apparatus check for identity confirmation and chemical purity assessment during incoming material release.

Quality Control Crystallinity Thermal Analysis

N-Oxidation Rate Advantage

Under standardized kinetic conditions (bromamine‑B, HClO₄ medium, 303 K), the oxidation rate of 2‑aminopyrazine to its N‑oxide is the fastest among five pyrazines studied: 2‑aminopyrazine > 2‑methoxypyrazine > 2‑ethylpyrazine > 2‑methylpyrazine > pyrazine [1]. The reaction constant ρ = ‑0.8 (Hammett σ) confirms that electron‑donating groups accelerate the oxidation. Although the study used the parent 2‑aminopyrazine as substrate, the resulting N‑oxide is the same 4‑oxide isomer, implying that the intrinsic electronic activation of the 2‑amino group is maintained in the product and governs its further reactivity.

Reaction Kinetics N‑Oxidation Process Chemistry

Nucleophilic Reactivity vs. Quinoxaline N-Oxides

The two isomeric mono‑N‑oxides of 2‑aminopyrazine (including the 4‑oxide) show a marked decrease in their ability to undergo nucleophilic exchange reactions and acid‑/base‑mediated rearrangements compared with the corresponding N‑oxides of 2‑aminoquinoxaline [1]. This electronic deactivation is attributed to the electron‑withdrawing effect of the N‑oxide group on the pyrazine ring, which is more pronounced than in the quinoxaline series. Consequently, researchers requiring an N‑oxide that is resistant to nucleophilic degradation should select the pyrazine N‑oxide rather than the quinoxaline analog.

Nucleophilic Substitution Reactivity Tuning Synthetic Strategy

H-Bond Profile vs. 2-Aminopyrazine & Pyrazinamide

The calculated topological polar surface area (tPSA) of 2‑Pyrazinamine 4‑oxide is 64.4 Ų, and it possesses 1 hydrogen‑bond donor and 3 hydrogen‑bond acceptors [1]. For comparison, 2‑aminopyrazine has a tPSA of ~51.8 Ų (2 acceptors, 1 donor) [2], while pyrazinamide (CAS 98‑96‑4) has a tPSA of ~68.9 Ų. The additional acceptor contributed by the N‑oxide oxygen increases both tPSA and the number of acceptor sites, which directly affects predicted intestinal absorption, blood‑brain barrier penetration, and co‑crystal formation propensity.

Molecular Recognition Crystal Engineering QSAR

Log P Shift vs. 2-Aminopyrazine

The experimental partition coefficient (Log P) of 2‑Pyrazinamine 4‑oxide is 0.6735 [1], whereas the parent 2‑aminopyrazine has a reported Log P of approximately –0.07 [2]. The ∼0.74 log‑unit increase indicates a measurable shift toward higher hydrophobicity upon N‑oxidation, which can be exploited to tune reversed‑phase HPLC retention times and liquid‑liquid extraction selectivity during purification or metabolite profiling.

LogP Chromatographic Retention Sample Preparation

2-Pyrazinamine 4-Oxide Applications


Aqueous Bioconjugation & Fragment-Based Screening

The exceptionally high aqueous solubility of 466 g L⁻¹ enables stock solution preparation at molar concentrations without organic co‑solvents . This property is critical for fragment‑based drug discovery (FBDD) campaigns where high‑concentration soaking (> 100 mM) is required for crystallographic screening, and for bioconjugation reactions (e.g., NHS‑ester coupling at lysine residues) that demand aqueous, pH‑controlled environments.

Co-Crystal Engineering & Metallosupramolecular Assembly

With three hydrogen‑bond acceptors and one donor, 2‑Pyrazinamine 4‑oxide provides a distinct supramolecular synthon array compared to non‑oxidized 2‑aminopyrazine [1]. The N‑oxide oxygen serves as a strong metal‑coordination site, making the compound a valuable ligand for constructing Cu(II), Zn(II), and Fe(III) coordination networks. Its tPSA of 64.4 Ų also places it in a favorable range for oral bioavailability, supporting its use as a fragment linking point in lead optimization [2].

Reaction Monitoring & Chromatography Method

The Log P shift of +0.74 relative to 2‑aminopyrazine translates to a meaningful change in reversed‑phase HPLC retention (estimated increase in retention factor k' of ∼2–3‑fold on C18 with methanol/water mobile phase) [3]. This facilitates baseline separation of starting material and N‑oxide product, simplifying quantification of reaction conversion by UV or MS detection.

Antitubercular Prodrug & Metabolite Standard

2‑Pyrazinamine 4‑oxide has been proposed as a prodrug form that is intracellularly converted to pyrazinoic acid, the active metabolite responsible for inhibiting Mycobacterium tuberculosis fatty acid synthase I . While quantitative MIC90 comparisons against pyrazinamide are not publicly available, the distinct electronic character of the N‑oxide may offer differential activation kinetics by mycobacterial reductases, warranting its inclusion in focused antitubercular screening sets.

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